4-ethoxy-3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
Overview
Description
3-Ethoxy-4-hydroxybenzaldehyde, also known as Ethylvanillin, is a chemical compound with the molecular formula C9H10O3 . It contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Molecular Structure Analysis
The 3D chemical structure image of 3-Ethoxy-4-hydroxybenzaldehyde is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
3-Ethoxy-4-hydroxybenzaldehyde can react with 1 M aqueous NaOH . It can also be used as a reactant along with ethyl acetoacetate and thiourea in the synthesis of corresponding dihydropyrimidine-2-thione (monastrol), using Yb (OTf) 3 as a catalyst by Biginelli cyclocondensation reaction .Physical And Chemical Properties Analysis
3-Ethoxy-4-hydroxybenzaldehyde has a molar mass of 166.176 g/mol . It is slightly soluble in water and soluble in ethanol, ether, benzene . The compound has a normal boiling temperature and a critical temperature and pressure .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-ethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-15-8-7-11(9-14(15)21)10-17-20-16-18-12-5-3-4-6-13(12)19-16/h3-10,21H,2H2,1H3,(H2,18,19,20)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHLGRRJYMASZ-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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